Methylatropine

mAChR antagonism urinary bladder pharmacology receptor affinity

Select Methylatropine (CAS 31610-87-4) when your research demands rigorous pharmacological separation of peripheral and central muscarinic receptor effects. Its permanent quaternary ammonium charge (cLogP 2.08) ensures negligible BBB penetration – empirically proven by the compound's complete failure to reverse central organophosphate toxicity. Compared to atropine, Methylatropine delivers approximately 10× higher peripheral potency (ED₅₀ 5.5 µg/kg IV), 4.8-fold greater smooth muscle receptor affinity (pKB 9.58), and 10–20× enhanced mydriatic potency with superior CNS safety. These differentiating properties make it the definitive tool compound for cardiovascular, isolated tissue, and ophthalmic studies where central anticholinergic confounds must be eliminated.

Molecular Formula C18H26NO3+
Molecular Weight 304.4 g/mol
CAS No. 31610-87-4
Cat. No. B1217387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylatropine
CAS31610-87-4
Synonyms8-methylatropinium nitrate
atropine iodomethylate
atropine methonitrate
atropine methylbromide
methyl atropine
methylatropine
methylatropine bromide
methylatropine iodide
methylatropine iodide, (endo-(+-))-isomer
methylatropine iodide, (endo-3(R))-isomer
methylatropine iodide, (endo-3(S))-isomer
methylatropine iodide, 3H-labeled, (endo-(+-))-isomer
methylatropine nitrate
methylatropine nitrate, (endo-(+-))-isomer
methylatropine nitrite, (endo-(+-))-isomer
methylatropine sulfate (2:1), (endo-(+-))-isomer
methylatropine, endo-3(R)-isomer
methylatropine, endo-3(S)-isomer
N-methylatropine
Molecular FormulaC18H26NO3+
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESC[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C
InChIInChI=1S/C18H26NO3/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13/h3-7,14-17,20H,8-12H2,1-2H3/q+1/t14-,15+,16?,17?
InChIKeyPIPAJLPNWZMYQA-RYTJFDOTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylatropine CAS 31610-87-4: Quaternary Muscarinic Antagonist with Defined Blood-Brain Barrier Exclusion Profile


Methylatropine (CAS 31610-87-4) is a quaternary ammonium derivative of the tropane alkaloid atropine, formally existing as the methylatropinium cation paired with various counterions including nitrate (CAS 52-88-0) and bromide (CAS 2870-71-5) [1]. As a permanently charged muscarinic acetylcholine receptor (mAChR) antagonist, it exhibits cLogP values of approximately 2.08 [2] to 2.52 [3] and functions as a peripheral-restricted anticholinergic agent that does not readily penetrate the blood-brain barrier (BBB), distinguishing it mechanistically and pharmacokinetically from its tertiary amine progenitor atropine [1][4].

Why Atropine and Other Muscarinic Antagonists Cannot Substitute for Methylatropine in Peripheral-Selective Applications


Generic substitution between methylatropine and atropine is scientifically inappropriate due to a fundamental pharmacokinetic dichotomy: methylatropine's permanent quaternary ammonium charge confers a cLogP of 2.08 [1] and restricts its passage across the BBB [2], whereas atropine, as a tertiary amine with higher lipophilicity, freely distributes into the central nervous system. This physicochemical distinction directly translates to divergent experimental and therapeutic utility—methylatropine serves as a tool to isolate peripheral muscarinic pharmacology from central effects, while atropine produces mixed central/peripheral outcomes [3][4]. The quantitative evidence presented below demonstrates that these compounds exhibit markedly different potency ratios, tissue selectivity, and functional efficacy across multiple assay systems, precluding their interchangeable use in both research protocols and clinical applications requiring peripheral restriction.

Methylatropine CAS 31610-87-4: Quantified Differential Performance Versus Atropine and Class Comparators


Methylatropine Exhibits 4.8-Fold Higher Muscarinic Receptor Affinity Than Atropine in Functional Urinary Bladder Assay

In an isolated intact mouse urinary bladder assay using 5-methylfurmethide as agonist, N-methylatropine demonstrated a pKB value of 9.58 compared to atropine's pKB of 8.90 measured under identical conditions at concentrations producing dose-ratios >20 and >60, respectively [1]. This pKB difference of 0.68 units corresponds to a 4.8-fold higher apparent affinity for functional mAChRs in this smooth muscle preparation.

mAChR antagonism urinary bladder pharmacology receptor affinity

Methylatropine Demonstrates Approximately 3-Fold Higher Peripheral Potency Than Atropine in Human Salivation and Heart Rate Assays

In a controlled human study of 72 healthy medical students receiving intravenous administration, methylatropine (as atropine methylnitrate) was approximately 3 times as potent as atropine sulfate in inhibiting salivary secretion and modulating heart rate, with a clear dose-response relationship established for both compounds [1]. Heart rate acceleration was achieved with 0.25 mg methylatropine versus 0.75-1.50 mg atropine (3-6× lower dose requirement for methylatropine), while lower doses of both compounds (0.08-0.13 mg methylatropine; 0.25 mg atropine) induced bradycardia attributed to peripheral partial agonism at muscarinic receptors.

human pharmacology salivation inhibition heart rate modulation

Methylatropine Is Ineffective in Reversing Central Respiratory Toxicity Whereas Atropine Produces Complete Reversal

In a rat model of dichlorvos (organophosphate) poisoning, atropine base administered at 10 mg/kg intramuscularly completely reversed dichlorvos-induced respiratory toxicity and partially corrected hypothermia, whereas an equimolar dose of methylatropine base (5.42 mg/kg) was devoid of any clinical effects, exacerbated hypothermia, and failed to ameliorate ventilatory impairment [1]. This differential efficacy profile provides functional evidence that methylatropine does not access central muscarinic receptors mediating respiratory control following peripheral administration.

organophosphate poisoning respiratory toxicity central vs peripheral muscarinic

Methylatropine Exhibits ~10-Fold Higher Peripheral Antagonism Than Atropine in Blood Pressure Model with ED50 of 5.5 µg/kg

In rats, intravenous administration of methylatropine reduces acetylcholine-induced decreases in blood pressure with an ED50 value of 5.5 µg/kg . Comparative data from a separate study demonstrated that intravenous atropine sulfate required 147.8 nmol equivalents/kg (50 µg/kg) to achieve 50% inhibition of the hypotensive response to acetylcholine [1]. The approximately 9-10× higher molar potency of methylatropine in this peripheral cardiovascular assay reflects both its enhanced intrinsic activity at peripheral mAChRs and its quaternary ammonium structure.

cardiovascular pharmacology acetylcholine antagonism ED50 determination

Methylatropine Shows 6.5-Fold Higher Choroid Plexus Accumulation Ratio Than Atropine

In vitro studies of telencephalic choroid plexus tissue uptake demonstrated that the tissue-to-medium accumulation ratio for methylatropine was 65, compared to 10 for atropine, at an incubation medium concentration of 10⁻⁴ M [1]. This 6.5-fold higher accumulation ratio for methylatropine, despite its reduced CNS penetration, indicates preferential sequestration at the blood-cerebrospinal fluid barrier interface.

tissue distribution choroid plexus uptake blood-CSF barrier

Methylatropine Binding at mAChR Demonstrates IC50 <0.1 nM with Reported Potency 10-20× Higher Than Atropine at Neuromuscular/Ganglionic Synapses

In a radioligand binding assay using isolated porcine brain membranes, methylatropine exhibited an IC50 value of <0.1 nM at muscarinic acetylcholine receptors . Additionally, at neuromuscular and ganglionic synapses, the blocking potency of methylatropine is reported to be approximately 10-20 times higher than that of atropine [1], a property that distinguishes it from other quaternary antimuscarinic agents.

receptor binding mAChR antagonism ganglionic blockade

Validated Research and Industrial Applications for Methylatropine CAS 31610-87-4 Based on Quantitative Differentiation Evidence


Experimental Tool for Isolating Peripheral Muscarinic Pharmacology from Central Effects

Based on the evidence that methylatropine fails to reverse organophosphate-induced central respiratory toxicity while atropine produces complete reversal at equimolar doses [1], methylatropine is the preferred antagonist for studies requiring pharmacological dissection of peripheral versus central muscarinic receptor contributions. Its inability to penetrate the BBB in the absence of microwave irradiation or other permeability-enhancing interventions [2] makes it an essential control compound for validating central mechanisms of cholinergic drug effects.

Ophthalmic Mydriatic with Reduced Systemic CNS Exposure

Historical and contemporary use of methylatropine as a mydriatic agent (brand name Eumydrin) leverages its 10-20× higher potency than atropine at neuromuscular and ganglionic synapses [1] combined with its minimal BBB penetration [2]. This profile provides effective pupil dilation while substantially reducing the risk of central nervous system adverse effects associated with tertiary amine anticholinergics, supporting its continued procurement for specialized ophthalmic applications where CNS safety is paramount.

Peripheral Cardiovascular Research Requiring High-Potency mAChR Antagonism

For cardiovascular pharmacology studies examining acetylcholine-induced hypotension in rodent models, methylatropine offers an ED50 of 5.5 µg/kg IV [1], representing approximately 10× higher peripheral potency than atropine based on cross-study comparison of 50% inhibitory doses (5.5 µg/kg vs. 50 µg/kg) [2]. This enhanced potency at lower administered doses makes methylatropine the more efficient choice for achieving robust peripheral mAChR blockade in cardiovascular assays while minimizing potential non-specific effects.

Smooth Muscle Pharmacology Where Enhanced Functional Affinity Is Required

In isolated smooth muscle preparations, methylatropine demonstrates a pKB of 9.58 compared to atropine's pKB of 8.90, representing a 4.8-fold higher apparent affinity for functional mAChRs [1]. Researchers conducting urinary bladder, gastrointestinal, or other smooth muscle pharmacology studies should select methylatropine when greater antagonist potency is required to achieve full receptor occupancy or when working with agonist concentrations that produce high dose-ratios.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylatropine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.